

Aminomethanesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminomethanesulfonic acid*

Cat. No.: *B080838*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanesulfonic acid (AMSA), the simplest α -aminosulfonic acid, has emerged from relative obscurity to become a compound of significant interest in biochemical and pharmaceutical research. Structurally analogous to the neurotransmitter glycine and the conditionally essential amino acid taurine, AMSA possesses unique physicochemical properties that underpin its growing applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of **aminomethanesulfonic acid**, with a focus on its interactions with key signaling pathways. Detailed experimental protocols and comprehensive data summaries are presented to facilitate further research and development.

Discovery and History

The study of aminosulfonic acids dates back to the 19th century with the isolation of taurine (2-aminoethanesulfonic acid) from ox bile in 1827.^[1] However, dedicated research into its lower homologue, **aminomethanesulfonic acid**, has a more recent and less linear history. For many years, AMSA was primarily a subject of synthetic chemistry interest.

An early documented method for preparing aminomethylsulfonic acids is found in a 1955 US patent, which describes the reaction of sulfur dioxide with ammonium chloride and formaldehyde.^[2] This suggests that the synthesis of AMSA was established by the mid-20th century.

One of the first notable investigations into the biological effects of AMSA was a 1973 study that examined its interaction with glycine receptors.^[1] This research reported that while AMSA could displace the glycine receptor antagonist strychnine, it did not exhibit agonist effects at physiological pH.^[1] This apparent lack of activity, coupled with its inherent instability at physiological pH, likely contributed to it being largely overlooked by the broader scientific community for several decades.^[1]

Renewed interest in the 21st century, spurred by a deeper understanding of its unique chemical properties, has led to a re-evaluation of AMSA's biological potential.^[1] A pivotal 2022 study revealed that at a lower pH of 5, AMSA is an efficacious agonist of the zebrafish $\alpha 1$ glycine receptor, illuminating its potential role in modulating this critical inhibitory neurotransmitter receptor.^{[3][4][5]} This finding has opened new avenues for research into AMSA and its derivatives as tools to probe the function of pentameric ligand-gated ion channels and as potential therapeutic agents.

Physicochemical Properties

Aminomethanesulfonic acid is a white, crystalline powder.^[6] Its structure, featuring both a primary amine and a sulfonic acid group attached to the same carbon, allows it to exist as a zwitterion.^[7] This dual functionality imparts distinct chemical properties. The sulfonic acid group makes AMSA a strong acid, while the amino group provides basic characteristics.^[7]

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	CH ₅ NO ₃ S	[8]
Molecular Weight	111.12 g/mol	[8]
Melting Point	184 °C (decomposes)	[6][8]
pK _a	5.57 (at 25 °C)	[9]
Solubility in Water	17 g/L (at 17 °C)	[6]
Appearance	White crystalline powder	[6]
CAS Number	13881-91-9	[8][10]

Synthesis of Aminomethanesulfonic Acid and its Derivatives

Several methods for the synthesis of **aminomethanesulfonic acid** and its N-alkylated derivatives have been reported. These protocols are foundational for researchers needing to produce these compounds for experimental use.

One-Step Synthesis of Aminomethanesulfonic Acid

This method is based on the reaction of an amine, formaldehyde, and sulfur dioxide. A procedure derived from a 1955 patent provides a basis for this synthesis.[\[2\]](#)

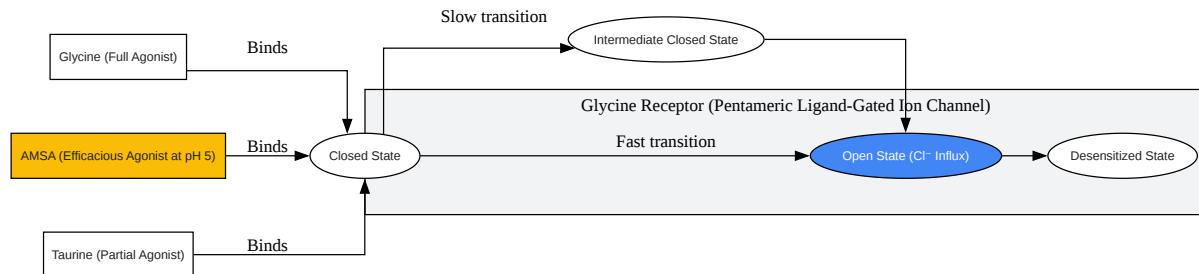
Experimental Protocol:

- In a well-ventilated fume hood, combine approximately 2 moles of formaldehyde (as a 36% aqueous solution) and 1 mole of ammonium chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.
- Heat the mixture with stirring to 40 °C.
- Once the temperature reaches 40 °C, begin bubbling sulfur dioxide gas through the reaction mixture.
- Continue heating the mixture until the temperature reaches approximately 78-80 °C, while maintaining the flow of sulfur dioxide.
- Maintain the reaction at this temperature until the formation of **aminomethanesulfonic acid** is complete. The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, NMR).
- Upon completion, the product can be isolated and purified by crystallization.

Synthesis of N-Alkylated Aminomethanesulfonic Acid Derivatives

N-alkylated derivatives of AMSA can be synthesized through a two-stage process that does not require the isolation of the intermediate product.[\[11\]](#)

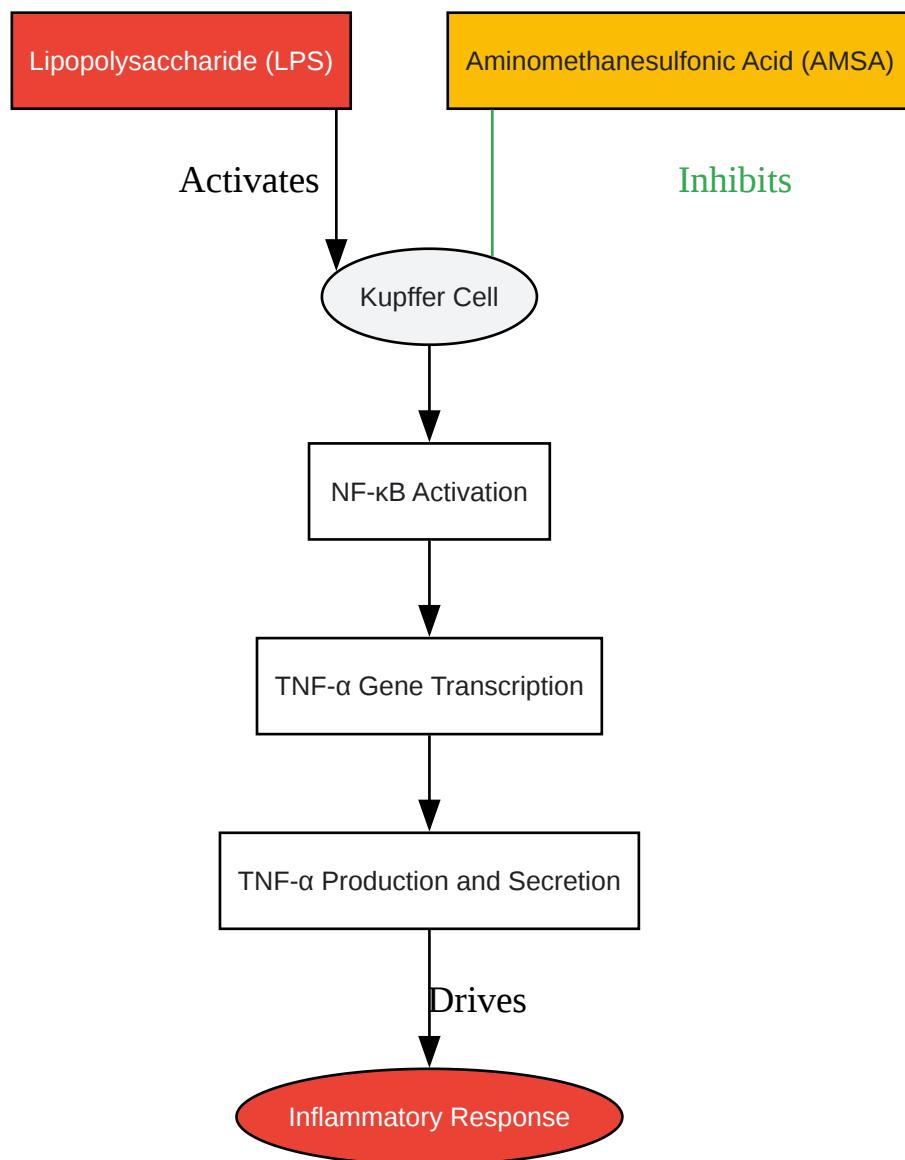
Experimental Protocol:


- Stage 1: Formation of the Intermediate.
 - In a reaction vessel, combine a primary alkylamine with formaldehyde. The reaction is typically carried out in an aqueous solution.
 - The reaction conditions (temperature, stoichiometry) should be controlled to favor the formation of the N-alkyl-N-hydroxymethylamine intermediate.
- Stage 2: Sulfonation.
 - Without isolating the intermediate, introduce sulfur dioxide into the reaction mixture.
 - The sulfur dioxide reacts with the intermediate to form the corresponding N-alkylated **aminomethanesulfonic acid**.
 - The product can then be isolated and purified from the reaction mixture, often by crystallization.

Biological Activity and Signaling Pathways

Recent research has highlighted the significant biological activities of **aminomethanesulfonic acid**, particularly its interactions with the glycine receptor and its effects on inflammatory signaling in Kupffer cells.

Agonism at the Glycine Receptor


Aminomethanesulfonic acid has been identified as a potent agonist of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[3][4] At an acidic pH of 5, AMSA elicits a strong response from the zebrafish $\alpha 1$ GlyR, with a maximum single-channel open probability second only to glycine itself.[3][4][5] This activity is noteworthy because it distinguishes AMSA from weaker partial agonists like taurine and β -alanine.[3][4] Cryo-electron microscopy studies have shown that AMSA-bound GlyRs predominantly populate the open and desensitized states, similar to glycine, and do not stabilize the closed intermediate state associated with partial agonists.[3][4]

[Click to download full resolution via product page](#)

Figure 1. Glycine Receptor Activation by Various Agonists.

Inhibition of TNF- α in Kupffer Cells

Aminomethanesulfonic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF- α) in isolated rat Kupffer cells.[8] Kupffer cells are the resident macrophages of the liver and play a central role in the inflammatory response to liver injury.[12][13] The inhibition of TNF- α , a key pro-inflammatory cytokine, suggests that AMSA may have hepatoprotective effects.[8][12] While the precise downstream signaling cascade of AMSA in this context is not fully elucidated, it is known that LPS activates Kupffer cells, leading to the activation of transcription factors such as NF- κ B, which in turn drives the expression of TNF- α .[14] AMSA likely interferes with this pathway, reducing the inflammatory response.

[Click to download full resolution via product page](#)

Figure 2. AMSA's Inhibition of TNF- α Production in Kupffer Cells.

Conclusion and Future Directions

Aminomethanesulfonic acid, once a relatively obscure chemical compound, is now positioned at the forefront of research into ligand-gated ion channels and inflammatory processes. Its unique properties as an efficacious agonist of the glycine receptor and an inhibitor of TNF- α production in Kupffer cells highlight its potential as a valuable research tool and a scaffold for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the multifaceted

nature of this intriguing molecule. Future investigations should focus on elucidating the precise molecular mechanisms of AMSA's actions, exploring its therapeutic potential in models of neurological disorders and liver disease, and synthesizing novel derivatives with enhanced potency and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminomethanesulfonic acid | 6939-85-1 | Benchchem [benchchem.com]
- 2. US2721875A - Method for preparing aminomethyl-sulfonic acids - Google Patents [patents.google.com]
- 3. Aminomethanesulfonic acid illuminates the boundary between full and partial agonists of the pentameric glycine receptor | eLife [elifesciences.org]
- 4. Aminomethanesulfonic acid illuminates the boundary between full and partial agonists of the pentameric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminomethanesulfonic acid illuminates the boundary between full and partial agonists of the pentameric glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Aminomethanesulfonic acid | 13881-91-9 | Benchchem [benchchem.com]
- 8. 氨基甲磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ucj.org.ua [ucj.org.ua]
- 10. Aminomethanesulfonic acid | 13881-91-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of tumor necrosis factor alpha secretion in rat Kupffer cells by siRNA: in vivo efficacy of siRNA-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumour necrosis factor alpha signalling through activation of Kupffer cells plays an essential role in liver fibrosis of non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of perfluorooctane sulphonate-induced Kupffer cell activation on hepatocyte proliferation through the NF-κB/TNF-α/IL-6-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aminomethanesulfonic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080838#aminomethanesulfonic-acid-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com